2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline” is a complex organic compound. Pyrazoles, which are part of this compound, are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They consist of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple ring structures including a pyrazole ring and a quinoxaline ring. The pyrazole ring can be represented in three tautomeric forms .科学研究应用
2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline has a number of potential applications in scientific research. It has been studied for its potential use in drug design, as well as its potential to act as a novel therapeutic agent. This compound has been shown to have a strong affinity for certain proteins, making it a potential drug target. Furthermore, this compound has been studied for its potential use in the development of novel therapeutic agents, as well as its potential to act as a prodrug. Additionally, this compound has been studied for its potential use in the development of novel imaging agents.
作用机制
Target of Action
Similar compounds have been found to target various receptors and enzymes, contributing to their broad range of biological activities .
Mode of Action
The nature of these interactions and the resulting changes would depend on the specific target and the biochemical context .
Biochemical Pathways
Similar compounds have been found to influence a variety of pathways, leading to diverse biological effects .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
Similar compounds have been found to have a wide range of effects, including anti-inflammatory, antibacterial, antioxidant, and hypotensive activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of such compounds .
实验室实验的优点和局限性
The advantages of using 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline in lab experiments include its low cost and ease of synthesis. Additionally, this compound has a high solubility in aqueous solutions, making it easy to work with. Furthermore, this compound has a high affinity for certain proteins, making it a potential drug target. However, this compound also has some limitations, such as its instability in certain solvents and its potential to cause toxicity in some organisms.
未来方向
The potential future directions for 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline include further studies into its mechanism of action, its potential use in drug design, and its potential to act as a novel therapeutic agent. Additionally, further studies into the biochemical and physiological effects of this compound may lead to the development of novel therapeutic agents. Furthermore, further research into the potential applications of this compound in imaging may lead to the development of novel imaging agents. Finally, further studies into the advantages and limitations of this compound in lab experiments may lead to the development of more efficient and cost-effective lab protocols.
合成方法
The synthesis of 2-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline has been reported in a number of studies. The most common method used is a multi-step synthesis involving a condensation reaction, followed by an oxidation reaction. The condensation reaction involves the reaction of a pyridine derivative with an aliphatic amine, followed by the addition of an aryl halide. This is followed by an oxidation reaction, which involves the use of a reagent such as a hypohalite or a periodate. The reaction is then completed by the addition of a base such as potassium carbonate.
属性
IUPAC Name |
2-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N8/c1-15-8-9-28(25-15)19-7-6-18(23-24-19)26-10-12-27(13-11-26)20-14-21-16-4-2-3-5-17(16)22-20/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNLYKNMSVDESTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。